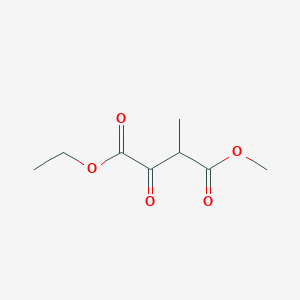
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is an organic compound that features an anthracene moiety attached to a hexamethylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of anthracene derivatives with hexamethylaniline under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential pro-apoptotic effects in cancer research.
Mécanisme D'action
The mechanism of action of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can induce apoptosis by interacting with cellular proteins and disrupting mitochondrial function . In organic electronics, its photophysical properties are exploited to generate light emission through exciton formation and recombination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is unique due to its combination of an anthracene moiety with a hexamethylaniline group, which imparts distinct photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis, where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
109432-41-9 |
|---|---|
Formule moléculaire |
C26H27N |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
4-anthracen-9-yl-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C26H27N/c1-16-18(3)26(27(5)6)19(4)17(2)24(16)25-22-13-9-7-11-20(22)15-21-12-8-10-14-23(21)25/h7-15H,1-6H3 |
Clé InChI |
VJSXCYPGEXDOTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


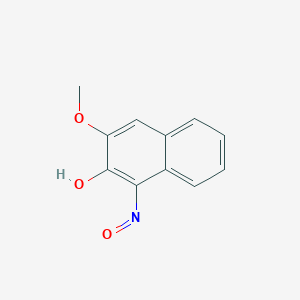

![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
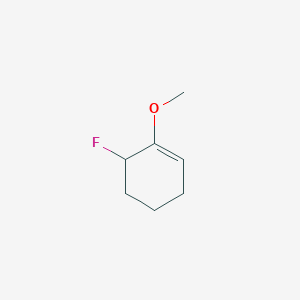
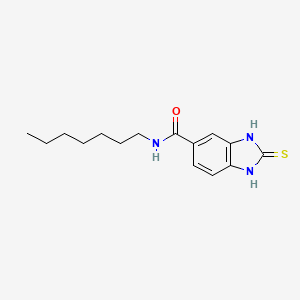

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)



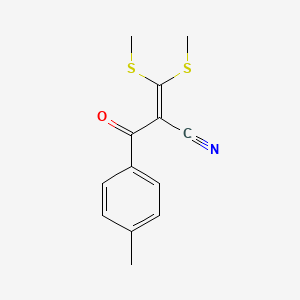
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
